molecular formula C12H11ClO B13032765 6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one

6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13032765
M. Wt: 206.67 g/mol
InChI Key: DWCLTJDWNGBHPY-UHFFFAOYSA-N
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Description

6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one (CAS 2089650-56-4) is a valuable spirocyclic building block in organic and medicinal chemistry. Its structure incorporates a chlorinated indanone moiety fused to a cyclobutane ring, creating a three-dimensional scaffold that is highly sought after in drug discovery . This compound is an important intermediate for constructing complex molecular architectures, particularly in the development of bioactive molecules and potential drug candidates . Spirocyclic indanone derivatives, like this one, have demonstrated a broad range of biological activities in research, including antiviral, anti-inflammatory, and anticancer properties . Furthermore, such frameworks are being investigated for applications in treating neurodegenerative diseases, such as Alzheimer's, where related compounds have shown activity as cholinesterase inhibitors and inhibitors of amyloid-beta aggregation . The presence of the chlorine atom offers a versatile site for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecule and explore novel structure-activity relationships . With a molecular formula of C12H11ClO and a molecular weight of 206.67 g/mol, this compound is characterized by high purity (≥98%) and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

6-chlorospiro[3H-indene-2,1'-cyclobutane]-1-one

InChI

InChI=1S/C12H11ClO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2

InChI Key

DWCLTJDWNGBHPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Biological Activity

6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that combines a cyclobutane ring with an indene moiety. This unique architecture contributes to its biological properties and interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of spirocyclic compounds, including this compound, in anticancer therapy. For instance, cyclobutane-containing alkaloids have been documented to exhibit significant anticancer properties through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.
  • Case Study : In vitro tests demonstrated that related compounds exhibited IC50 values ranging from 12.3 to 39.4 µM against several cancer cell lines, indicating promising anticancer potential .
CompoundCell LineIC50 (µM)
This compoundHCT11636.5 ± 3.2
Related Compound AMCF712.3 ± 1.0
Related Compound BSKBR339.4 ± 2.5

Antiviral Activity

Emerging evidence suggests that compounds similar to this compound may possess antiviral properties:

  • H1N1 Influenza Virus : Certain derivatives have shown inhibitory effects on the H1N1 virus up to six hours post-infection .
  • Mechanism : The antiviral action is likely due to the ability of the compound to interfere with viral replication processes.

The biological activity of this compound can be attributed to several key mechanisms:

  • Bromodomain Inhibition : The compound may act as a bromodomain inhibitor, which plays a crucial role in regulating gene transcription related to various diseases .
  • Cytotoxicity : It has been shown to selectively target cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapeutics .

Research Findings

A comprehensive review of literature indicates that cyclobutane derivatives are emerging as significant leads in drug discovery due to their diverse biological activities:

  • Antimicrobial Properties : Cyclobutane-containing compounds have demonstrated antimicrobial and antibacterial activities against various pathogens .
  • Drug Development Potential : The unique structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.

Comparison with Similar Compounds

Substituent Variations: Halogenated Spiroindenones

  • 6'-Bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (): Key Differences: The bromine substituent at the 6' position and methoxy group at the 4' position alter electronic properties compared to the chloro analog. The cyclohexane ring (vs. Synthesis: Likely synthesized via halogenation or nucleophilic substitution, contrasting with photocycloaddition methods for cyclobutane-containing compounds .
  • (1R)-5'-[(2-Chlorophenyl)sulfanyl]-4'-hydroxy-spiro[inden-pyran]-6'(3'H)-one ():

    • Key Differences : Incorporates a sulfur-containing chlorophenyl group and a pyran ring. The sulfanyl group increases molecular polarity, affecting solubility and biological interactions compared to the simpler chloro substituent in the target compound .
  • 1-Boc-6’-fluorospiro[azetidine-3,2’-inden]-1’(3’H)-one ():

    • Key Differences : Fluorine’s strong electronegativity and the azetidine ring’s smaller size (vs. cyclobutane) create distinct steric and electronic profiles. The Boc-protected amine adds synthetic versatility for further functionalization .

Table 1: Substituent and Ring System Comparison

Compound Core Ring Substituents Molecular Formula Key Properties
Target Compound Cyclobutane 6'-Cl C₁₂H₁₁ClO High ring strain, moderate polarity
6'-Bromo-4-methoxy analog () Cyclohexane 6'-Br, 4'-OCH₃ C₁₅H₁₇BrO₂ Lower strain, increased lipophilicity
Fluorinated azetidine () Azetidine 6'-F, Boc-protected amine C₁₆H₁₉FNO₃ Enhanced electronegativity, modular synthesis

Ring Size and Strain Effects

  • Cyclopropane Analogs ():

    • Example : Spiro[cyclopropane-1,2'-[2H]inden]-1'-ol.
    • Comparison : Cyclopropane’s higher ring strain increases reactivity but reduces thermal stability. The hydroxyl group in this analog introduces hydrogen-bonding capability, absent in the chloro-substituted target .
  • Cyclohexane-based Spiro Compounds (): Example: 7'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one. Comparison: The larger cyclohexane ring minimizes strain, improving stability for pharmaceutical applications (e.g., beta-blocker derivatives like spirendolol) .

Spectroscopic and Structural Challenges

Cyclobutane-containing spiro compounds often exhibit complex NMR splitting patterns due to ring strain and restricted rotation. For example, the target compound’s ¹H NMR may show distinct coupling constants for cyclobutane protons, similar to the spiro compound in (δ 1.2–3.0 ppm for cyclobutane) . X-ray crystallography or computational modeling is frequently required to confirm spiro junction geometry, as seen in reassigned natural product structures .

Preparation Methods

Spirocyclization via Cyclobutane Ring Formation

A common strategy for spirocyclic ketones involves the formation of the cyclobutane ring spiro-fused to an indanone core. This can be achieved by:

  • Intramolecular Cyclization: Starting from an indanone derivative bearing appropriate side chains, intramolecular cyclization under acidic or basic conditions can form the cyclobutane ring. The reaction conditions are optimized to favor spiro ring closure over other possible pathways.

  • 1,3-Dipolar Cycloaddition: Literature reports describe the use of 1,3-dipolar cycloaddition reactions involving isatin or oxindole derivatives with diazomethane or related ylides to form spirocyclopropane or cyclobutane rings fused to indole or indanone systems. Although many examples focus on cyclopropane, analogous conditions can be adapted for cyclobutane formation by modifying the dipolarophile or reaction parameters.

Chlorination at the 6' Position

Selective chlorination at the 6' position of the indanone moiety can be introduced via:

  • Electrophilic Aromatic Substitution: Using chlorine sources such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions to selectively chlorinate the aromatic ring at the desired position. The directing effects of substituents and reaction temperature are critical to achieve regioselectivity.

  • Precursor Functionalization: Alternatively, chlorinated precursors can be employed where the chlorine substituent is introduced early in the synthetic sequence, for example, via chlorinated starting materials or intermediates, ensuring the chlorine is retained through subsequent transformations.

Oxidation to Ketone

The ketone functionality at the 1' position of the cyclobutane ring is usually introduced by:

  • Oxidation of Alcohol Precursors: If the spirocyclobutane is initially formed with a hydroxyl group at the 1' position, oxidation using reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane can yield the ketone.

  • Direct Formation: Some synthetic routes allow direct formation of the ketone during ring closure or via rearrangement steps.

Representative Synthetic Scheme (Illustrative)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of indanone precursor Starting from substituted benzene derivatives, Friedel-Crafts acylation Indanone core with substituents
2 Chlorination NCS or Cl2, solvent (e.g., CCl4), controlled temperature 6'-Chloro-indanone intermediate
3 Side chain installation Alkylation or Michael addition to introduce cyclobutane precursor Precursor with side chain for cyclization
4 Spirocyclization Intramolecular cyclization under acidic/basic catalysis or photochemical conditions Formation of spirocyclobutane ring
5 Oxidation PCC, DMP, or other oxidants Ketone formation at 1' position

Research Findings and Yields

  • Studies on spirocyclopropane and spirocyclobutane oxindole derivatives show that regioselective cycloaddition and reductive cyclization methods can produce spirocyclic ketones with yields ranging from 37% to over 70% depending on substituents and reaction conditions.

  • The use of diazomethane in regioselective cycloaddition with isatin derivatives has been reported to produce spirocyclopropane indolinones efficiently, which can be adapted for cyclobutane ring systems by modifying the dipolarophile or reaction conditions.

  • Chlorination reactions on indanone derivatives require careful control to avoid poly-chlorination or side reactions; regioselectivity is often achieved by temperature control and choice of chlorinating agent.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Spirocyclization method Intramolecular cyclization, 1,3-dipolar cycloaddition
Chlorination agent N-chlorosuccinimide (NCS), molecular chlorine
Oxidation reagent PCC, Dess–Martin periodinane
Solvents used Dichloromethane, chloroform, acetonitrile
Temperature range 0°C to reflux depending on step
Yields 37% to 73% reported depending on method and substrate

Q & A

Q. How can X-ray crystallography validate the absolute configuration of the spirocyclic core?

  • Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, 100 K) and solve structures using direct methods (SHELXT). Refine anisotropic displacement parameters and validate with R1_1 < 0.05 .

Q. What mass spectrometry techniques elucidate fragmentation patterns unique to chlorinated spiro compounds?

  • Methodology : Perform electron ionization (EI-MS) to observe molecular ion clusters (M+^+, M+2+^+) indicative of chlorine isotopes. Use collision-induced dissociation (CID) in ESI-MS/MS to identify cyclobutane ring-opening pathways .

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